N-Cyclopropyl-5-methoxy-2-nitroaniline

Übersicht

Beschreibung

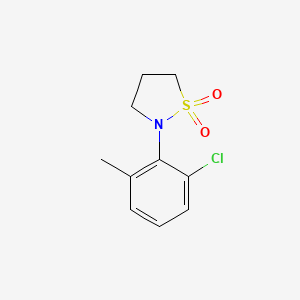

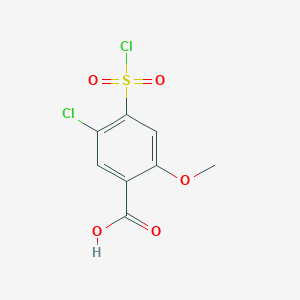

N-Cyclopropyl-5-methoxy-2-nitroaniline (CAS Number: 1437794-70-1) is a nitroaniline compound . It has a molecular weight of 208.22 g/mol . The IUPAC name for this compound is N-cyclopropyl-5-methoxy-2-nitroaniline .

Molecular Structure Analysis

The molecular formula of N-Cyclopropyl-5-methoxy-2-nitroaniline is C10H12N2O3 . The InChI code for this compound is 1S/C10H12N2O3/c1-15-8-4-5-10(12(13)14)9(6-8)11-7-2-3-7/h4-7,11H,2-3H2,1H3 .Physical And Chemical Properties Analysis

N-Cyclopropyl-5-methoxy-2-nitroaniline is stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Mechanisms

N-Cyclopropyl-N-alkylanilines, a group including N-Cyclopropyl-5-methoxy-2-nitroaniline, have been synthesized and studied for their reactions with nitrous acid. These reactions produce N-alkyl-N-nitrosoaniline by specifically cleaving the cyclopropyl group from the nitrogen atom. The reaction's nature supports a mechanism involving the formation of an amine radical cation, followed by rapid cyclopropyl ring opening to produce an iminium ion with a C-centered radical (Loeppky & Elomari, 2000).

Polymer Drug Delivery Systems

In the development of poly[N-(2-hydroxypropyl)methacrylamide] copolymers as potential drug delivery systems, oligopeptidyl-p-nitroanilide side-chains have been designed to match specificities of lysosomal enzymes. This is significant for the intralysosomal hydrolysis of the drug-polymer linkage, with N-Cyclopropyl-5-methoxy-2-nitroaniline possibly being used as a drug analogue (Duncan et al., 1983).

Synthesis of Substituted Phenazines

N-Aryl-2-nitrosoanilines, derived from nitroarenes with anilide anions, including compounds like N-Cyclopropyl-5-methoxy-2-nitroaniline, have been used to synthesize substituted phenazines. These compounds undergo cyclization, demonstrating their utility in the synthesis of complex organic structures (Kwast et al., 2011).

Molecular Structure and Analysis

The molecular structure and hydrogen-bonding patterns of 5-methoxy-2-nitroaniline have been analyzed, potentially relevant to N-Cyclopropyl-5-methoxy-2-nitroaniline. X-ray single crystal diffraction and Raman spectroscopy have been used to investigate the supramolecular structure and vibrational characteristics (Hernández-Paredes et al., 2016).

Enzyme Induction in Liver

2-Methoxy-4-nitroaniline, a structurally similar compound to N-Cyclopropyl-5-methoxy-2-nitroaniline, has been identified as a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver. This implies potential implications for N-Cyclopropyl-5-methoxy-2-nitroaniline in biochemical and pharmacological research (Degawa et al., 1995).

Safety And Hazards

The safety data sheet for N-Cyclopropyl-5-methoxy-2-nitroaniline is available . It’s recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

N-cyclopropyl-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-8-4-5-10(12(13)14)9(6-8)11-7-2-3-7/h4-7,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLXIKJLPCYMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-5-methoxy-2-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1457869.png)

![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)